2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol
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Overview
Description
2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol is a complex organic compound that features a phenol group substituted with pyridin-2-yl groups This compound is known for its unique structure, which allows it to form stable complexes with various metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol typically involves multi-step organic reactions. One common method includes the reaction of 2,6-diformyl-4-methylphenol with bis(2-pyridyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyridin-2-yl groups can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridin-2-yl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in metal-based drugs.
Industry: The compound is used in the development of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol involves its ability to chelate metal ions. The pyridin-2-yl groups and the phenol oxygen atom coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects. The specific molecular targets and pathways involved depend on the metal ion and the biological context.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(2-benzimidazolyl)pyridine: Another ligand used in coordination chemistry, known for forming stable metal complexes.
2,2’6’,2’'-Terpyridine: A well-known tridentate ligand with applications in coordination chemistry and materials science.
2,6-Di(1H-pyrazol-1-yl)pyridine: A ligand with similar coordination properties, often used in the synthesis of metal complexes.
Uniqueness
2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol is unique due to its specific combination of pyridin-2-yl groups and a phenol moiety, which provides a versatile coordination environment for metal ions. This unique structure allows for the formation of highly stable and diverse metal complexes, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
89729-32-8 |
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Molecular Formula |
C37H42N6O |
Molecular Weight |
586.8 g/mol |
IUPAC Name |
2,6-bis[[bis(2-pyridin-2-ylethyl)amino]methyl]-4-methylphenol |
InChI |
InChI=1S/C37H42N6O/c1-30-26-31(28-42(22-14-33-10-2-6-18-38-33)23-15-34-11-3-7-19-39-34)37(44)32(27-30)29-43(24-16-35-12-4-8-20-40-35)25-17-36-13-5-9-21-41-36/h2-13,18-21,26-27,44H,14-17,22-25,28-29H2,1H3 |
InChI Key |
OZOBAZQEWNIFLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CN(CCC2=CC=CC=N2)CCC3=CC=CC=N3)O)CN(CCC4=CC=CC=N4)CCC5=CC=CC=N5 |
Origin of Product |
United States |
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